![molecular formula C8H14O2 B13619573 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol](/img/no-structure.png)
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . This compound is characterized by a cyclopropane ring attached to a tetrahydrofuran ring, which is further substituted with a methyl group. It is a clear, colorless liquid that has found applications in various fields of scientific research and industry .
Vorbereitungsmethoden
The synthesis of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, such as a tetrahydrofuran derivative, using reagents like diazomethane or other carbene sources . The reaction conditions typically require a catalyst, such as a transition metal complex, to facilitate the formation of the cyclopropane ring. Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield of the compound .
Analyse Chemischer Reaktionen
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antifungal, antibacterial, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to confer unique reactivity and stability to the compound, allowing it to participate in various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyltetrahydrofuran-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
Cyclopropanol: A simpler analog with a cyclopropane ring and a hydroxyl group.
Tetrahydrofuran derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Spiro compounds: Molecules containing spiro-linked cyclopropane rings, which exhibit unique chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14O2 |
---|---|
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
1-(2-methyloxolan-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H14O2/c1-6-7(2-5-10-6)8(9)3-4-8/h6-7,9H,2-5H2,1H3 |
InChI-Schlüssel |
NWJXKVMFMCCXHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)C2(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.